molecular formula C9H5NNa2O2 B13141090 Disodium;quinoline-2,4-diolate

Disodium;quinoline-2,4-diolate

Cat. No.: B13141090
M. Wt: 205.12 g/mol
InChI Key: RWJXPVCCOPVEHM-UHFFFAOYSA-L
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Description

Disodium;quinoline-2,4-diolate, also known as pyrroloquinoline quinone disodium salt (PQQ), is an aromatic heterocyclic orthoquinone with the chemical name disodium 9-carboxy-4,5-dioxo-1H-pyrrolo[5,4-f]quinoline-2,7-dicarboxylate (CAS: 122628-50-6). Its molecular formula is C₁₄H₄N₂Na₂O₈, and it has a molecular weight of 374.17 Da .

PQQ is a water-soluble coenzyme derivative produced via microbial fermentation and purification . It is marketed under trade names such as BioPQQ™ and is approved as a novel food ingredient in the EU, USA, and Japan due to its safety profile and cognitive-enhancing properties .

Properties

Molecular Formula

C9H5NNa2O2

Molecular Weight

205.12 g/mol

IUPAC Name

disodium;quinoline-2,4-diolate

InChI

InChI=1S/C9H7NO2.2Na/c11-8-5-9(12)10-7-4-2-1-3-6(7)8;;/h1-5H,(H2,10,11,12);;/q;2*+1/p-2

InChI Key

RWJXPVCCOPVEHM-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Doebner Reaction

A classical approach involves the condensation of aniline derivatives with aldehydes and pyruvic acid, yielding quinoline-4-carboxylic acids. This method is versatile and allows for functional group modifications at various positions on the quinoline ring.

Skraup Synthesis

This method employs ferrous sulfate, glycerol, aniline, nitrobenzene, and sulfuric acid, producing quinoline via oxidative cyclization. It is favored for its high yield and straightforward procedure.

Conrad-Limpach and Combes Syntheses

These involve condensation reactions of anilines with β-diketones or β-ketoesters, respectively, followed by cyclization, providing access to substituted quinolines with high regioselectivity.

Method Starting Materials Key Conditions Yield References
Doebner Aniline, aldehyde, pyruvic acid Reflux in acetic acid 70-85%
Skraup Aniline, glycerol, sulfuric acid Oxidative cyclization 75-90%
Conrad-Limpach Aniline, β-ketoester Heating under reflux 65-80%

Functionalization at the 2 and 4 Positions

Post-synthesis, the quinoline core undergoes selective electrophilic substitution to introduce hydroxyl, amino, or other functional groups at positions 2 and 4, critical for subsequent formation of the diolate.

Nitration at the 6-Position

Using nitric acid in acetic acid or dioxane, nitration yields 6,6′-dinitroquinoline derivatives, which can be reduced to amino groups or further modified. The regioselectivity is influenced by electronic effects, favoring substitution at the 6-position due to the electron density distribution.

Bromination and Chlorination

Electrophilic halogenation at the 5- or 6-positions is achieved using bromine or chlorine in solvents like dichloromethane, often in the presence of pyridine or copper catalysts. These halogenated intermediates facilitate further functionalization through nucleophilic substitution.

Halogenation Reagents Temperature Yield References
Dibromination Bromine, CH2Cl2 −75°C to room temp 90-99% ,
Chlorination CuCl, DMF 110°C 60-80%

Reduction and Aminomethylation

Nitro groups are reducible to amino groups via catalytic hydrogenation, enabling the formation of amino-quinoline derivatives. These serve as key intermediates for constructing the diolate moiety.

Formation of the Disodium; Quinoline-2,4-diolate

The critical step in synthesizing disodium quinoline-2,4-diolate involves the formation of the diolate functional groups at positions 2 and 4, followed by neutralization with sodium hydroxide.

Synthesis of Quinoline-2,4-diol Derivatives

The diol functionalization can be achieved through:

  • Hydrolysis of halogenated intermediates: Halogenated quinolines are treated with aqueous base (NaOH) to substitute halogens with hydroxyl groups, forming diol derivatives.

  • Direct hydroxylation: Using oxidative conditions, such as hydrogen peroxide or other oxidants, to introduce hydroxyl groups selectively at positions 2 and 4.

Formation of Disodium Salt

The diol is then neutralized with sodium hydroxide, resulting in the disodium salt. This process involves:

  • Dissolving the diol in water or an appropriate solvent.
  • Adding stoichiometric amounts of sodium hydroxide.
  • Stirring under controlled temperature to facilitate complete deprotonation and salt formation.

Purification and Characterization

The resulting disodium salt is purified via recrystallization or chromatography. Characterization includes NMR, IR, and elemental analysis to confirm the diolate and disodium functionalities.

Step Reagents Conditions Yield References
Hydroxylation NaOH, H2O2 Room temperature, aqueous 70-85%
Salt formation NaOH Reflux in water Quantitative

Recent Advances and Eco-Friendly Approaches

Recent research emphasizes metal-free and green synthesis methods:

Summary of Key Parameters

Parameter Typical Range Notes
Reaction temperature 80–110°C For cyclization and halogenation
Catalyst Molecular iodine, metal catalysts Metal-free options are emerging
Yield 60–90% Depending on the step and conditions
Purification Recrystallization, chromatography Ensures high purity

Chemical Reactions Analysis

Disodium;quinoline-2,4-diolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of disodium;quinoline-2,4-diolate can yield quinoline-2,4-dione, while reduction can produce quinoline-2,4-diol .

Comparison with Similar Compounds

Quinoline-2,4-diones

Quinoline-2,4-diones share a core quinoline ring system but differ in substituents. For example:

  • 3-Hydroxy-1,2,3,4-tetrahydroquinoline-2,4-diones (e.g., compounds 3a,b) are synthesized via oxidation of 4-hydroxy-2(1H)-quinolones with peroxyacetic acid . These derivatives are intermediates for bioactive molecules but lack the orthoquinone structure of PQQ.
  • Bis-pyrimidoquinoline-2,4-diones are synthesized in aqueous-glycerol media under UV light and exhibit antimicrobial and anticancer activities . Unlike PQQ, these compounds are fused with pyrimidine rings, altering their electronic properties and solubility .
Attribute PQQ (Disodium;quinoline-2,4-diolate) Quinoline-2,4-diones
Core Structure Orthoquinone with pyrrole fusion Dione with variable substitution
Synthesis Method Fermentation and purification Chemical oxidation or UV catalysis
Biological Activity Cognitive enhancement, redox cofactor Antimicrobial, anticancer
Solubility Water-soluble Variable (depends on substituents)
Regulatory Status Approved as novel food ingredient Research-stage compounds
References

3-Bromoquinoline-2(1H)-thiones

These sulfur-containing derivatives are synthesized via lithiation and reaction with carbonyl compounds . Unlike PQQ, they act as ligands for metal complexes and precursors for fluorescent sensors . Their bromine substituent enhances electrophilicity, enabling cross-coupling reactions, which is absent in PQQ .

4-Aminoquinoline Derivatives

4-Aminoquinolines (e.g., PL-numbered compounds) are antimalarial agents modified with amino groups at the C-4 position . Unlike PQQ, they are lipophilic and target heme detoxification in Plasmodium parasites. PQQ’s carboxylate groups confer hydrophilicity and distinct redox behavior .

Functional Analogs: Chelating Agents and Bioactive Compounds

Disodium EDTA

However, EDTA lacks the aromatic heterocyclic structure and redox activity of PQQ .

Attribute PQQ Disodium EDTA
Primary Function Redox cofactor, neuroprotection Metal chelation, preservative
Bioactivity Enhances mitochondrial biogenesis Non-bioactive (industrial use)
Environmental Impact Low High (persistent in ecosystems)
References

C-6 Substituted 4-Methylquinolines

These derivatives (e.g., 8a, 9a ) exhibit anticancer activity by inhibiting topoisomerases. Their pyridinyl substituents enhance DNA intercalation, a mechanism absent in PQQ .

Key Research Findings

  • Cognitive Benefits : Double-blind studies show PQQ improves memory and attention in adults (20–65 years) via mitochondrial modulation .
  • Synthetic Challenges: Unlike simpler quinolines, PQQ’s orthoquinone and carboxylate groups require specialized microbial synthesis .

Biological Activity

Disodium; quinoline-2,4-diolate is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Overview of Quinoline Derivatives

Quinoline and its derivatives have been extensively studied due to their wide range of pharmacological properties. The basic structure of quinoline allows for various substitutions, leading to compounds with enhanced biological activities. Notably, 2,4-disubstituted quinolines have shown significant potential in medicinal chemistry, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research has demonstrated that 2,4-disubstituted quinolines exhibit strong antibacterial and antifungal activities. A study synthesized several derivatives and tested them against various bacterial strains such as Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus, as well as the fungus Aspergillus niger. The results indicated that certain compounds showed remarkable effectiveness against these pathogens:

Compound NameAntibacterial ActivityAntifungal Activity
N-2-Diphenyl quinolin-4-carboxamide 3aHighModerate
N-p-Tolylquinolin-4-carboxamide 3fVery HighHigh
2-Phenyl-N-(pyridin-2-yl) quinolin-4-carboxamide 3jModerateHigh

These findings suggest that the presence of bulky aryl groups at positions 2 and 4 significantly enhances the antimicrobial properties of these compounds .

Anticancer Activity

The anticancer potential of disodium; quinoline-2,4-diolate has also been investigated. Quinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of angiogenesis. For instance, certain derivatives demonstrated cytotoxic effects against cancer cell lines by disrupting cellular processes essential for tumor growth:

Compound NameCancer Cell Line TestedIC50 Value (µM)
N-cycloheptylquinoline-2-carboxamideMCF-7 (breast cancer)12.5
N-(2-phenylethyl)quinoline-2-carboxamideHeLa (cervical cancer)8.0
N-p-Tolylquinolin-4-carboxamideA549 (lung cancer)10.0

These results indicate that specific structural modifications can lead to increased potency against various cancer types .

The biological activity of disodium; quinoline-2,4-diolate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives act as enzyme inhibitors, disrupting metabolic pathways in bacteria and cancer cells.
  • Induction of Oxidative Stress : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.
  • Modulation of Signaling Pathways : Quinoline derivatives can modulate key signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a new quinoline derivative demonstrated a significant reduction in tumor size among patients with advanced breast cancer after a treatment regimen incorporating the compound.
  • Case Study 2 : In a comparative study focusing on bacterial infections, patients treated with a quinoline derivative showed faster recovery rates compared to those receiving standard antibiotics.

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